![molecular formula C20H27NO3 B5568936 cyclohexyl 4-[(cyclohexylcarbonyl)amino]benzoate](/img/structure/B5568936.png)

cyclohexyl 4-[(cyclohexylcarbonyl)amino]benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, including the use of allenic ketones/allenoates and amines in cascade reactions to introduce cyclohexene and benzoate functionalities. For example, a tunable synthesis process using TEMPO for the construction of functionalized cyclohexa-1,3-dienes and 2-aminobenzophenones/benzoate has been demonstrated, indicating the potential pathways for synthesizing cyclohexyl 4-[(cyclohexylcarbonyl)amino]benzoate derivatives (Feng et al., 2018).

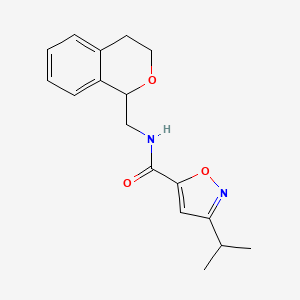

Molecular Structure Analysis

Structural characterization is crucial for understanding the molecular geometry and electronic properties of cyclohexyl 4-[(cyclohexylcarbonyl)amino]benzoate. X-ray diffraction techniques are often employed to elucidate the crystal structure, revealing how functional groups are oriented and how this affects the compound's reactivity and interactions (Li et al., 2017).

Chemical Reactions and Properties

The chemical behavior of cyclohexyl 4-[(cyclohexylcarbonyl)amino]benzoate can be influenced by its functional groups. For instance, its reactivity in nucleophilic or electrophilic attacks, stability under various conditions, and potential for further functionalization are areas of interest. Research on similar compounds, such as the cyclohexene and cyclohexanone derivatives, provides insights into possible reactions, including polymerization and cycloaddition processes that could be applicable to cyclohexyl 4-[(cyclohexylcarbonyl)amino]benzoate (Abu-Abdoun & Ledwith, 2007).

Physical Properties Analysis

The physical properties, such as melting and boiling points, solubility, and crystalline structure, are influenced by the molecular structure. For instance, the presence of cyclohexyl groups could impact the compound's phase behavior and mesogenic properties, as seen in similar cyclohexylmethyl benzoate derivatives (Tsai et al., 2004).

Scientific Research Applications

Tunable Synthesis of Functionalized Compounds

Researchers have developed a TEMPO-dependent tunable synthesis method for functionalized cyclohexa-1,3-dienes and 2-aminobenzophenones/benzoate. This synthesis involves cascade reactions of allenic ketones/allenoate with amines and enones, showcasing the versatility of cyclohexyl 4-[(cyclohexylcarbonyl)amino]benzoate in organic synthesis (Feng et al., 2018).

Metabolism of Benzoate Derivatives

The metabolism of benzoate and its cyclohexyl derivatives has been studied in "Syntrophus aciditrophicus" strain SB, revealing insights into anaerobic degradation pathways. This research highlights the transformation of cyclohexyl benzoate derivatives into metabolites like cyclohexane carboxylate, offering a deeper understanding of microbial degradation processes (Elshahed et al., 2001).

Polymerization Initiators

Methyl-4-[bis(4-bromophenyl)amino]benzoate cation radical salts have been found to be very active initiators for the polymerization of cyclohexene oxide. This study presents the effects of counter ion structure, salt, and monomer concentration on polymerization yield and molecular weight, demonstrating the application of cyclohexyl 4-[(cyclohexylcarbonyl)amino]benzoate derivatives in the field of polymer science (Abu-Abdoun & Ledwith, 2007).

Enzymatic Reduction in Anaerobic Aromatic Metabolism

Studies on benzoyl-coenzyme A, a central intermediate of anaerobic aromatic metabolism, have elucidated the enzymatic reduction pathways leading to alicyclic compounds. This research provides insights into the biological reduction processes and potential applications in bioremediation and environmental chemistry (Koch et al., 1993).

Safety and Hazards

properties

IUPAC Name |

cyclohexyl 4-(cyclohexanecarbonylamino)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO3/c22-19(15-7-3-1-4-8-15)21-17-13-11-16(12-14-17)20(23)24-18-9-5-2-6-10-18/h11-15,18H,1-10H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAEBNEQLSFRKPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=CC=C(C=C2)C(=O)OC3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-acetyl-3-thienyl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5568860.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-4'-(trifluoromethoxy)-3-biphenylcarboxamide hydrochloride](/img/structure/B5568868.png)

![5-ethyl-7-{4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidin-1-yl}pyrazolo[1,5-a]pyrimidine](/img/structure/B5568876.png)

![2-methyl-N-{4-[(3-oxo-4-phenyl-1-piperazinyl)carbonyl]benzyl}propanamide](/img/structure/B5568889.png)

![3-{methyl[4-(3-pyridinyl)-2-pyrimidinyl]amino}-1-propanol](/img/structure/B5568906.png)

![N-[(5-ethylpyridin-2-yl)methyl]-N,4-dimethylpyrimidin-2-amine](/img/structure/B5568914.png)

![ethyl 2-[(4-bromobenzoyl)amino]benzoate](/img/structure/B5568920.png)

![N-(4-isopropoxy-1-methyl-1H-indazol-3-yl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B5568929.png)

![methyl 2-[3-(acetylamino)phenyl]-1,3-dioxo-5-isoindolinecarboxylate](/img/structure/B5568947.png)

![8-chloro-3-[(4-ethyl-1-piperazinyl)methyl]-2-methyl-4-quinolinol](/img/structure/B5568952.png)